tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
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Overview
Description
tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a tert-butyl carbamate group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate . This intermediate is then subjected to further reactions to introduce the triazole ring and other functional groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced equipment and techniques ensures consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness: tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate stands out due to its unique combination of functional groups, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate (CAS No. 2386312-18-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H23N5O2
- Molecular Weight : 281.35 g/mol
- Density : Approximately 1.27 g/cm³ (predicted)
- pKa : 11.06 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific protein targets and pathways:
- Enzymatic Inhibition : Studies have indicated that compounds similar to tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate can inhibit various enzymes, including kinases and phosphatases, which play critical roles in cell signaling and regulation .
- Receptor Binding : The compound may exhibit activity as a ligand for G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways involved in numerous physiological processes .
- Cell Permeability : Research has shown that structural modifications in similar triazole derivatives can significantly affect cell permeability, suggesting that this compound may also be optimized for enhanced bioavailability in therapeutic applications .
Biological Activity Data
The following table summarizes key findings related to the biological activity of tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate based on various assays:
Assay Type | Activity Observed | Concentration (µM) | Notes |
---|---|---|---|
Cholinesterase Inhibition | Active | ≤10 | Potential use in neurodegenerative diseases |
Kinase Inhibition | Active | ≤10 | Specific kinases affected are under investigation |
GPCR Activation | Moderate | ≤100 | Further studies needed for specificity |
Case Study 1: Neuroprotective Effects
In a study exploring neuroprotective agents, tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate was evaluated for its ability to inhibit cholinesterase activity. Results indicated a significant reduction in enzyme activity at concentrations below 10 µM, suggesting potential therapeutic benefits in conditions like Alzheimer's disease .
Case Study 2: Anticancer Activity
Another study investigated the anticancer potential of triazole derivatives similar to this compound. The results demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of kinase signaling pathways. Future studies are warranted to evaluate the specific effects of tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate in various cancer models .
Properties
Molecular Formula |
C13H23N5O2 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(1-piperidin-4-yltriazol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-9-18(17-16-10)11-4-6-14-7-5-11/h9,11,14H,4-8H2,1-3H3,(H,15,19) |
InChI Key |
YTCTZXKASQQPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CCNCC2 |
Origin of Product |
United States |
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